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molecular formula C8H6N2O B1582053 1,7-naphthyridin-2(1H)-one CAS No. 54920-82-0

1,7-naphthyridin-2(1H)-one

Cat. No. B1582053
M. Wt: 146.15 g/mol
InChI Key: FQAJSEWFBJSSOY-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a suspension of 6.0 g of 1,7-naphthyridin-2(1H)-one in 60 mL of N,N-dimethylformamide, 2.5 g of 60% sodium hydride was added at room temperature, and the mixture was stirred at 50 to 60° C. for 1 hour. Thereto was added 6.4 mL of 2-bromomethyl-1,3-dioxolan, the temperature was increased to 90 to 95° C., and the reaction mixture was stirred for 2 hours 30 minutes. The temperature was further increased to 95 to 100° C., and the mixture was stirred for 4 hours. Thereto were added 0.82 g of 60% sodium hydride and 2.1 mL of 2-bromomethyl-1,3-dioxolan and the mixture was further stirred at the same temperature for 2 hours. Thereto were added 0.49 g of 60% sodium hydride and 1.3 mL of 2-bromomethyl-1,3-dioxolan and the mixture was stirred at 90 to 100° C. for 2 hours. Thereto were further added 0.49 g of 60% sodium hydride and 1.3 mL of 2-bromomethyl-1,3-dioxolan and the mixture was stirred at the same temperature for 4 hours. The reaction mixture was cooled to 5° C., and ethyl acetate and ice water were then added thereto. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=100:0 to 0:100 and then, using gradient elution with chloroform:methanol=100:0 to 90:10 to obtain 3.1 g of 1-(1,3-dioxolan-2-ylmethyl)-1,7-naphthyridin-2(1H)-one as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
0.49 g
Type
reactant
Reaction Step Five
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
0.49 g
Type
reactant
Reaction Step Six
Quantity
1.3 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[N:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=[O:11].[H-].[Na+].Br[CH2:15][CH:16]1[O:20][CH2:19][CH2:18][O:17]1.C(OCC)(=O)C>CN(C)C=O>[O:17]1[CH2:18][CH2:19][O:20][CH:16]1[CH2:15][N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[N:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N1C(C=CC2=CC=NC=C12)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
BrCC1OCCO1
Step Four
Name
Quantity
0.82 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrCC1OCCO1
Step Five
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrCC1OCCO1
Step Six
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Na+]
Step Seven
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrCC1OCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50 to 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 90 to 95° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was further increased to 95 to 100° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred at the same temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90 to 100° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
elution with hexane
WASH
Type
WASH
Details
elution with chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(OCC1)CN1C(C=CC2=CC=NC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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